rac-Ruxolitinib

Vue d'ensemble

Description

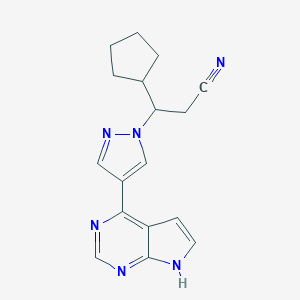

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine.

Applications De Recherche Scientifique

Traitement de la myélofibrose

Le ruxolitinib est utilisé pour traiter la myélofibrose, un trouble de la moelle osseuse . Il cible les voies de la Janus kinase (JAK) et du transducteur de signal et de l'activateur de la transcription (STAT) .

Traitement de la polycythémie vraie

Le ruxolitinib est également utilisé dans le traitement de la polycythémie vraie, un cancer du sang à croissance lente dans lequel votre moelle osseuse produit trop de globules rouges .

Traitement de la maladie du greffon contre l'hôte stéroïdo-réfractaire

Dans le cadre de la transplantation de cellules souches allogéniques, le ruxolitinib est utilisé pour traiter la maladie du greffon contre l'hôte stéroïdo-réfractaire .

Pharmacocinétique et pharmacodynamie

Le ruxolitinib est bien absorbé, a une biodisponibilité de 95 % et est lié à l'albumine à 97 % . Sa pharmacocinétique peut être décrite par un modèle à deux compartiments et une élimination linéaire . Le métabolisme du ruxolitinib est principalement hépatique via le CYP3A4 et peut être modifié par les inducteurs et les inhibiteurs du CYP3A4 .

Traitement de la leucémie aiguë lymphoblastique (LAL) de type Ph

Le ruxolitinib a montré un potentiel dans le traitement de la leucémie aiguë lymphoblastique (LAL) de type Ph lorsqu'il est utilisé en association avec des médicaments standards .

Mécanisme D'action

Rac-Ruxolitinib, also known as ®-ruxolitinib, INCB018424 Racemic, or 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2 .

Target of Action

Ruxolitinib primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .

Mode of Action

Ruxolitinib exerts its anti-JAK activity by competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

Ruxolitinib affects several biochemical pathways. It significantly regulates Cytokine-cytokine receptor interactions, the IL-17 signaling pathway, Chemokine signaling pathway, MAPK signaling pathway, Hematopoietic cell lineage, and NF-kappa B signaling pathway . These pathways play very important roles in platelet production .

Pharmacokinetics

Ruxolitinib is well absorbed, has 95% bioavailability , and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to bodyweight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal . Liver and renal dysfunction affect some of the pharmacokinetic variables and require dose reductions .

Result of Action

It has been shown to reduce splenomegaly, decrease levels of circulating interleukin 6 and tumor necrosis factor alpha, and prolong survival .

Action Environment

The action, efficacy, and stability of ruxolitinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers and inhibitors can alter the metabolism of ruxolitinib . Additionally, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions .

Analyse Biochimique

Biochemical Properties

Rac-Ruxolitinib targets the JAK-STAT signaling pathway, which plays a central role in signal transduction in hematopoietic cells, as well as in cells of the immune system . It interacts with various components of both the innate and adaptive immune system, such as natural killer cells, dendritic cells, T helper, and regulatory T cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the dysregulated cell signaling pathways and preventing abnormal blood cell proliferation . It also exerts potent anti-inflammatory and immunosuppressive effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting JAK1 and JAK2, thereby blocking the JAK-STAT signaling pathway . This inhibition leads to a decrease in the phosphorylation of STAT proteins, which are used as markers of JAK activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant effects over time. It has been observed to have a well-tolerated pharmacokinetic profile, with a two-compartment model and linear elimination . It has also been noted for its stability and lack of degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. At clinically-relevant doses, selective JAK1 and JAK2 inhibitors are well-tolerated and suppress IFN-γ–mediated STAT1 phosphorylation . Selective JAK1 vs JAK2 inhibition differentially affects the clinical and laboratory manifestations of disease in mouse models of HLH .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway. Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of this compound are pharmacologically active .

Transport and Distribution

This compound is well absorbed, has 95% bioavailability, and is bound to albumin for 97% . The volume of distribution differs between men and women, likely related to body weight differences .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target proteins, the JAK kinases .

Activité Biologique

3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. This compound has garnered significant attention due to its therapeutic applications in various hematological malignancies and inflammatory diseases.

- Molecular Formula : C17H18N6

- Molecular Weight : 306.36 Da

- IUPAC Name : (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Ruxolitinib functions by selectively inhibiting the JAK family of tyrosine kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors. By blocking these pathways, Ruxolitinib effectively reduces the proliferation of cells associated with inflammatory responses and malignancies.

Anticancer Activity

Ruxolitinib has been primarily studied for its efficacy in treating:

- Myelofibrosis : A type of bone marrow cancer that disrupts the body's normal production of blood cells.

- Polycythemia Vera : A blood disorder in which the body produces too many red blood cells.

In clinical trials, Ruxolitinib has demonstrated significant improvements in spleen size and symptom relief compared to placebo treatments.

| Study | Condition | Results |

|---|---|---|

| COMFORT-I | Myelofibrosis | 48% reduction in spleen size at 48 weeks |

| COMFORT-II | Myelofibrosis | 42% of patients achieved a ≥35% reduction in total symptom score |

Anti-inflammatory Effects

Beyond its anticancer properties, Ruxolitinib has shown promise in treating autoimmune conditions such as:

- Atopic Dermatitis : Clinical trials indicate that Ruxolitinib cream significantly improves skin lesions and reduces itching.

| Study | Condition | Results |

|---|---|---|

| TRuE-AD1 | Atopic Dermatitis | 75% improvement in Eczema Area and Severity Index (EASI) scores at week 8 |

Safety and Side Effects

Ruxolitinib is generally well-tolerated; however, it can cause side effects including:

- Anemia

- Thrombocytopenia

- Increased risk of infections

Monitoring blood counts is essential during treatment to manage these risks effectively.

Case Studies

Several case studies have highlighted the successful use of Ruxolitinib in clinical settings:

- Case Study on Myelofibrosis : A patient with advanced myelofibrosis experienced a marked reduction in splenic size and improvement in quality of life after initiating Ruxolitinib therapy.

- Case Study on Atopic Dermatitis : A pediatric patient treated with Ruxolitinib cream showed significant improvement in skin lesions within two weeks, leading to a better quality of life.

Propriétés

IUPAC Name |

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (R)-Ruxolitinib competitively inhibits the ATP-binding catalytic site of JAK1/2 kinases. [] This inhibition disrupts the signaling cascade of various cytokines involved in inflammatory and proliferative processes. [] By blocking these pathways, (R)-Ruxolitinib exhibits therapeutic potential in conditions like myelofibrosis. []

A: - Molecular Formula: C17H18N6 []- Molecular Weight: 306.37 g/mol

A: After oral administration, (R)-Ruxolitinib is rapidly absorbed and extensively metabolized, primarily via oxidation of the cyclopentyl moiety. [] The parent compound is the major circulating entity, indicating a low overall metabolite burden. [] Excretion is fairly rapid, with a majority recovered in urine and feces within 24 hours. []

A: While the provided research articles do not focus on resistance mechanisms specifically, they highlight that (R)-Ruxolitinib is the first in its class approved for myelofibrosis treatment. [] Further research is needed to fully understand potential resistance development during long-term treatment.

A: While not explicitly described in the provided articles, preclinical studies typically involve in vitro cell-based assays and in vivo animal models of diseases like myelofibrosis. These models help assess the compound's effect on cell signaling, disease progression, and potential synergistic effects with other drugs. []

A: The provided research articles highlight that (R)-Ruxolitinib is primarily metabolized by oxidation. [] While specific drug interactions are not mentioned, it is crucial to consider potential interactions with drugs that inhibit or induce metabolizing enzymes, as this could affect (R)-Ruxolitinib exposure and therapeutic outcomes.

A: Research has explored different salt forms of (R)-Ruxolitinib, including phosphate, sulfate, and maleate salts. [] These variations aim to improve aspects like solubility, stability, and ultimately, bioavailability of the drug. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.